2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Description
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a morpholine ring attached to a pyrazole ring, with an ethyl group at the 4-position of the pyrazole ring
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-(4-ethyl-1H-pyrazol-5-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-7-5-11-12-9(7)8-6-10-3-4-13-8;;/h5,8,10H,2-4,6H2,1H3,(H,11,12);2*1H |
InChI Key |
DMESBJXRFWVXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1)C2CNCCO2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Formation via Hydrazine Condensation
The pyrazole ring is typically synthesized through the condensation of hydrazine derivatives with β-dicarbonyl compounds or acetylenic ketones. This classical approach has been well-documented for over a century and remains a cornerstone for pyrazole synthesis.
For 4-ethyl substitution, precursors such as ethyl-substituted β-ketoesters or acetylenic ketones bearing ethyl groups are employed. The cyclocondensation with hydrazine hydrate or substituted hydrazines yields 4-alkylpyrazoles with regioselectivity influenced by substituent effects and reaction conditions.
Example: Reaction of ethyl-substituted acetylenic ketones with hydrazine hydrate in ethanol produces predominantly the 4-ethylpyrazole regioisomer due to hydrogen bonding stabilization.
Functionalization at the 3-Position
The 3-position of the pyrazole is functionalized to allow subsequent attachment of the morpholine moiety. This is often achieved by introducing a leaving group or a reactive handle such as a halogen or an ether linkage.
In related compounds, nucleophilic substitution at the 3-position has been performed using halogenated intermediates (e.g., 3-halo-pyrazoles) or via ether formation with appropriate alkylating agents.
Attachment of the Morpholine Moiety
Nucleophilic Substitution with Morpholine
The morpholine ring is introduced by nucleophilic substitution reactions where morpholine acts as a nucleophile attacking an electrophilic site on the pyrazole derivative.
For example, 4-[2-(4-morpholinyl)ethyl]-substituted compounds are prepared by reacting halogenated pyrazole intermediates with morpholine under basic conditions.
Conditions typically involve the use of potassium carbonate or other mild bases in polar aprotic solvents at room temperature or slightly elevated temperatures to facilitate substitution.
Ether Linkage Formation
In some synthetic routes, the morpholine is linked via an ether bond to the pyrazole ring, achieved by nucleophilic substitution of a halogenated alkyl chain attached to the pyrazole with morpholine.
This approach has been demonstrated in the synthesis of related pyrazolylmorpholine compounds, where the morpholine oxygen attacks an alkyl halide tethered to the pyrazole core.
Formation of the Dihydrochloride Salt
The free base of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol saturated with HCl.
This salt formation enhances the compound’s physical stability, solubility, and ease of handling.
Salt crystallization is typically performed by slow evaporation, cooling, or slurry methods to obtain a stable crystalline solid suitable for further use.
Summary Table of Preparation Steps
Research Findings and Optimization Insights
The regioselectivity of pyrazole formation is influenced by the nature of the hydrazine and the β-dicarbonyl or acetylenic ketone precursors, with careful control of reaction conditions (temperature, solvent, base) critical to favoring the 4-ethyl substitution pattern.
Morpholine substitution reactions benefit from mild bases and polar solvents to maximize nucleophilicity and minimize side reactions.
Salt formation with hydrochloric acid is preferred over other acids (e.g., fumaric acid) for this class of compounds due to better crystallinity, physical stability, and scalability.
The overall synthetic route is amenable to scale-up, with reported crystallization protocols ensuring reproducible solid forms suitable for pharmaceutical applications.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The pyrazole and morpholine moieties enable nucleophilic substitution and electrophilic aromatic substitution.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C | Ethyl group introduced at pyrazole N-1 position, forming quaternary salts. | |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated derivatives formed at morpholine nitrogen or pyrazole C-5. |
These reactions modify the compound’s electronic profile, enhancing solubility or altering biological activity.
Oxidation and Reduction Reactions
The ethylpyrazole subunit undergoes redox transformations under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | Ethyl group oxidized to ketone, yielding 2-(4-acetyl-1H-pyrazol-3-yl)morpholine. | |
| Reduction | NaBH₄, MeOH, 0°C → RT | Pyrazole ring saturation forms 2-(4-ethyl-2-pyrazolin-3-yl)morpholine. |
Oxidation introduces polar ketone groups, while reduction modifies ring aromaticity, impacting binding affinity .
Acid-Base Reactions
The morpholine nitrogen and pyrazole NH participate in protonation/deprotonation.
Catalytic Coupling and Cyclization
The pyrazole ring participates in cross-coupling and cycloaddition reactions.
These reactions expand structural diversity for medicinal chemistry applications .
Scientific Research Applications
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a different substitution pattern.
Uniqueness
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is a derivative of pyrazole, known for its ability to interact with various biological targets. Its structure can be represented as follows:
This compound exhibits its biological activity primarily through enzyme inhibition and modulation of signaling pathways. It has been shown to interact with various kinases and receptors, leading to significant effects on cell proliferation and apoptosis.
Enzyme Inhibition
The compound has demonstrated inhibitory effects on:
- BRAF (V600E) : A mutation commonly associated with melanoma, where inhibition can lead to reduced tumor growth .
- Aurora Kinase : Involved in cell division; inhibition can result in cell cycle arrest in cancer cells .
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:
- HepG2 : Hepatocellular carcinoma
- A549 : Lung cancer
- MCF7 : Breast cancer
The compound's IC50 values (the concentration required to inhibit cell growth by 50%) are promising, indicating potent activity against these cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are as follows:
These findings suggest that the compound could be developed as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including our compound of interest:
- Antitumor Activity : A study highlighted that pyrazole derivatives significantly inhibited the growth of various cancer cell lines, with specific focus on their mechanism involving BRAF inhibition .
- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents enhances their efficacy against resistant cancer types .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution profiles in animal models, suggesting potential for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : A two-step approach is common for structurally similar dihydrochloride salts:
- Step 1 : Coupling of the pyrazole core (e.g., 4-ethyl-1H-pyrazole) with morpholine derivatives via nucleophilic substitution or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition, as in ).
- Step 2 : Hydrochloride salt formation using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol), followed by recrystallization (e.g., 2-propanol, as in ).
- Optimization : Adjust stoichiometry, temperature (-20°C to room temperature), and reaction time (40–48 hours) to maximize yield and purity .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- NMR : Confirm the pyrazole (δ 6.5–7.5 ppm for aromatic protons) and morpholine (δ 3.5–4.0 ppm for oxygens) moieties.
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ and chloride adducts .
Q. What are the solubility and stability considerations for this compound in aqueous buffers?
- Solubility : Dihydrochloride salts are typically water-soluble (>10 mg/mL) but may require buffering (pH 4–6) to prevent decomposition. Test in PBS or saline with sonication.
- Stability : Store lyophilized at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via HPLC over 24–72 hours in solution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic Effects : Pyrazole tautomerism (1H vs. 2H forms) may cause splitting; confirm via variable-temperature NMR or DFT calculations.
- Counterion Effects : Dihydrochloride formation can shift proton signals; compare free base and salt spectra .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic environments?
- Experimental Design :
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C, monitoring morpholine ring opening via LC-MS.
- Electrophilic Aromatic Substitution : Test pyrazole C-H functionalization (e.g., nitration) under acidic conditions (HNO₃/H₂SO₄) .
- Data Interpretation : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates and rate-limiting steps .
Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo assays) be reconciled?
- Hypothesis Testing :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify metabolites interfering with activity.
- Salt Form Impact : Compare dihydrochloride vs. free base bioavailability in pharmacokinetic studies .
Q. What advanced purification techniques are recommended for isolating trace impurities (<0.1%)?
- Chromatography : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) for enantiomeric separation, or size-exclusion chromatography for dimer removal.
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane gradients, as in ) to isolate polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
